

reactivity and stability of acrylic anhydride

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Compound of Interest

Compound Name: Acrylic anhydride

Cat. No.: B7721705

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An In-depth Technical Guide to the Reactivity and Stability of **Acrylic Anhydride**

Introduction

Acrylic anhydride (CAS No. 2051-76-5) is a highly reactive monomer and a valuable reagent in organic synthesis and polymer chemistry.^[1] Structurally, it is the anhydride of acrylic acid, featuring two acrylate moieties linked by an oxygen atom. This configuration imparts high reactivity, particularly towards nucleophiles, making it a versatile building block for the synthesis of specialty acrylate and acrylamide monomers, acrylic resins, and for the chemical modification of polymers and biomolecules.^{[1][2][3][4]} Its dual functionality—a reactive anhydride group and two polymerizable acrylic double bonds—allows for a wide range of chemical transformations.

This technical guide provides a comprehensive overview of the chemical reactivity, stability, and degradation pathways of **acrylic anhydride**. It is intended for researchers, scientists, and drug development professionals who utilize this reagent in their work, offering detailed data, experimental protocols, and visualizations of its core chemical behavior.

Chemical and Physical Properties

Acrylic anhydride is a colorless to pale yellow liquid under standard conditions.^[4] It is characterized by its high reactivity and sensitivity to moisture.^{[3][5]} Key physical and chemical properties are summarized in the table below.

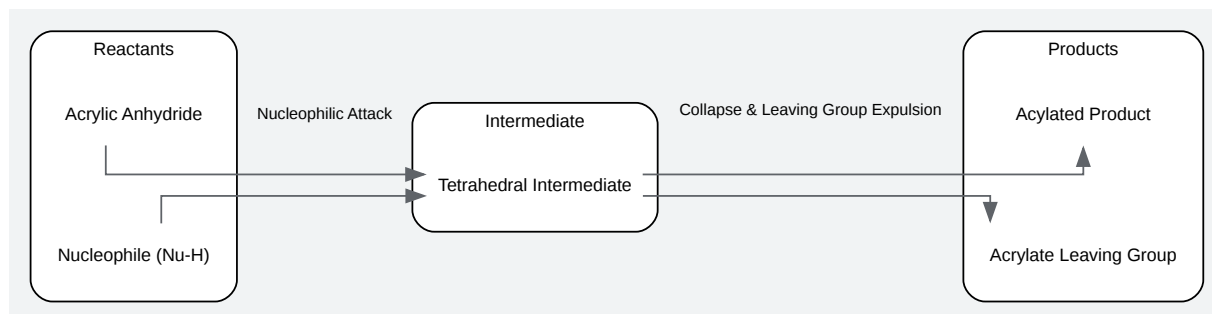
Property	Value	Source(s)
Molecular Formula	C ₆ H ₆ O ₃	[3][6]
Molecular Weight	126.11 g/mol	[3][6]
Density	1.094 g/cm ³	[3][7]
Melting Point	-20 °C	[3][4]
Boiling Point	85-86 °C @ 17 mmHg 67 °C @ 10 mmHg ~203.8 °C @ 760 mmHg	[3][4][8]
Flash Point	72 - 86 °C	[3][4][8]
Refractive Index	1.444	[1]
Solubility	Sparingly in Chloroform, slightly in Ethyl Acetate	[3]
Appearance	Colorless to Almost Colorless Liquid	[3]

Reactivity Profile

The reactivity of **acrylic anhydride** is dominated by the electrophilic nature of its carbonyl carbons and the susceptibility of its vinyl groups to polymerization.

Nucleophilic Acyl Substitution

Like other acid anhydrides, **acrylic anhydride** readily undergoes nucleophilic acyl substitution. [9] The reaction proceeds via the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This intermediate then collapses, expelling a carboxylate (acrylate) anion as a leaving group. [10] This general mechanism is significantly faster than the acylation reactions involving esters but slightly slower than those with more reactive acid chlorides. [9]



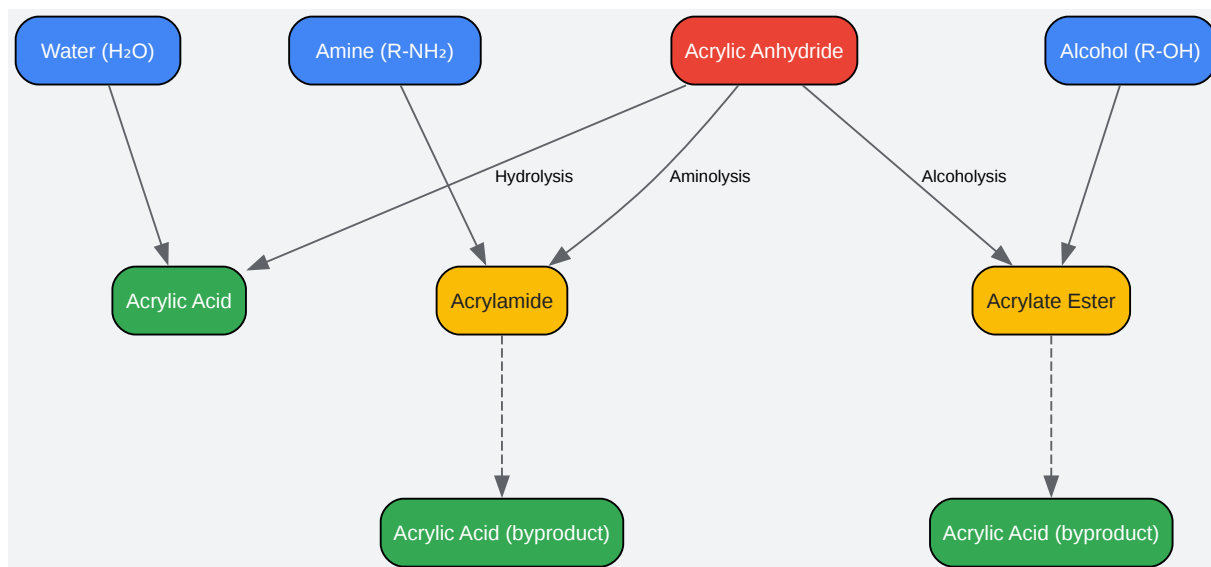
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Caption: General mechanism of nucleophilic acyl substitution on **acrylic anhydride**.

Specific Reactions with Nucleophiles

The high reactivity of the anhydride bond allows for easy grafting onto molecules containing hydroxyl and amine groups.[1]

- **Hydrolysis:** **Acrylic anhydride** reacts with water to yield two equivalents of acrylic acid. This reaction is the basis for its classification as "moisture sensitive." [3][5][9]
- **Alcoholysis:** In the presence of an alcohol (R-OH), the reaction produces an acrylate ester and one equivalent of acrylic acid. [9][11] This is a common method for synthesizing specialty acrylate monomers. [3]
- **Aminolysis:** The reaction with ammonia, primary amines (R-NH₂), or secondary amines (R₂-NH) yields an acrylamide and acrylic acid. [9] Amines are generally stronger nucleophiles than alcohols and react rapidly. [12]

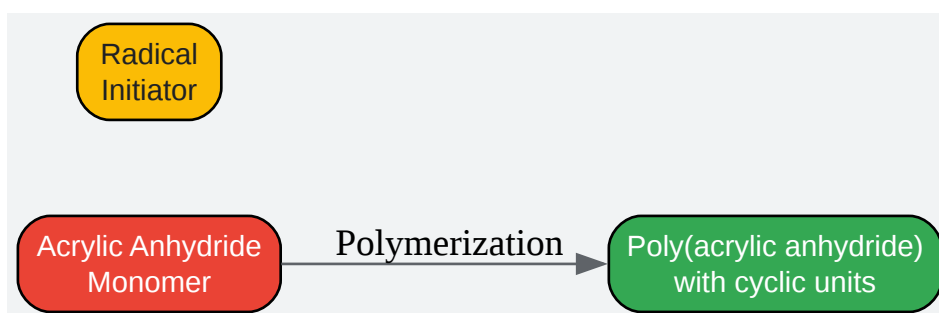


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Caption: Key nucleophilic substitution reactions of **acrylic anhydride**.

Polymerization

Acrylic anhydride is an anhydride monomer used to prepare specialty polymers.^{[2][3]} Upon polymerization, typically via free-radical mechanisms, it can form polymers containing cyclic anhydride units within the backbone.^{[2][3]} It is noted for not producing crosslinks in polymers, which suggests a preference for intramolecular cyclization over intermolecular reactions during polymerization.^{[2][3]}



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Caption: Polymerization pathway of **acrylic anhydride** monomer.

Stability and Degradation

The stability of **acrylic anhydride** is a critical consideration for its storage, handling, and use in chemical reactions.

Factors Affecting Stability

- **Moisture:** As a moisture-sensitive compound, **acrylic anhydride** readily hydrolyzes in the presence of water.[3][4][5] This degradation pathway necessitates storage and handling under anhydrous conditions, often under an inert atmosphere.[8]
- **Heat:** The compound is heat-sensitive.[8] While specific thermal decomposition data for **acrylic anhydride** is limited, studies on related acrylic acid copolymers show that thermal degradation can begin at temperatures as low as 100 °C, with significant decomposition occurring between 250 °C and 450 °C.[13][14] Decomposition products often include carbon dioxide and other small molecules.[13]
- **Light:** Safety data for the similar meth**acrylic anhydride** indicates light sensitivity, suggesting that **acrylic anhydride** should be stored in opaque or amber containers to prevent light-induced degradation or polymerization.[5]
- **Spontaneous Polymerization:** Due to the reactive vinyl groups, **acrylic anhydride** can polymerize spontaneously. To enhance its shelf life, it is typically supplied with polymerization inhibitors, such as monomethyl ether hydroquinone (MEHQ) or hydroquinone.[1][8]

Storage and Handling Recommendations

Proper storage and handling are paramount to maintaining the purity and reactivity of **acrylic anhydride**.

Parameter	Recommendation	Source(s)
Temperature	Refrigerate at 2-8 °C or 0-10 °C	[3][8]
Atmosphere	Store under an inert gas (e.g., Nitrogen, Argon)	[8]
Moisture	Use and store under anhydrous conditions	[3][5]
Light	Protect from light; store in amber or opaque containers	[5]
Inhibitor	Typically supplied with inhibitors like MEHQ (~500 ppm)	[1]
Shelf Life	Routinely inspect for performance; one source indicates stability for 6 months refrigerated	[15]

Safety Note: **Acrylic anhydride** is classified as harmful if swallowed, causes skin and eye irritation, and may cause an allergic skin reaction or respiratory irritation.[3] Appropriate personal protective equipment (gloves, chemical goggles, lab coat) should be worn, and work should be conducted in a well-ventilated area or chemical fume hood.[1][16]

Experimental Protocols

Protocol for Monitoring Hydrolysis via FTIR Spectroscopy

This protocol provides a method to qualitatively and semi-quantitatively assess the rate of hydrolysis of **acrylic anhydride** by monitoring changes in its infrared spectrum. The methodology is adapted from established techniques for analyzing anhydride hydrolysis.[17]

Objective: To observe the disappearance of anhydride C=O stretching bands and the appearance of carboxylic acid C=O and O-H bands.

Methodology:

- **Sample Preparation:** Prepare a solution of **acrylic anhydride** (e.g., 5% v/v) in a dry, aprotic solvent transparent in the IR region of interest (e.g., anhydrous acetonitrile or THF).
- **Initial Spectrum:** Acquire a baseline FTIR spectrum of the anhydrous solution. Key peaks for **acrylic anhydride** include two characteristic C=O stretching bands around 1750-1820 cm^{-1} and the C=C stretch around 1635 cm^{-1} .
- **Initiate Hydrolysis:** Introduce a controlled amount of water (e.g., a stoichiometric equivalent) into the solution and mix thoroughly.
- **Time-Resolved Measurement:** Immediately begin acquiring FTIR spectra at regular time intervals (e.g., every 5 minutes).
- **Data Analysis:** Monitor the decrease in the intensity of the anhydride C=O peaks and the concurrent increase in the intensity of the broad O-H stretch (around 3000 cm^{-1}) and the carboxylic acid C=O stretch (around 1700-1725 cm^{-1}) from the acrylic acid product. Plotting peak absorbance versus time provides a kinetic profile of the hydrolysis reaction.

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